N,N-diethyl-3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
N,N-diethyl-3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O4S and its molecular weight is 506.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One area of research involving compounds related to N,N-diethyl-3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide focuses on their synthesis and structural analysis. For example, Rimaz et al. (2009) synthesized similar compounds and confirmed their structure through spectroscopic data and X-ray crystallography (Rimaz et al., 2009).
Antimicrobial and Antitumor Applications
Research has also explored the antimicrobial and antitumor potential of these compounds. Sulthana M.T et al. (2019) synthesized novel derivatives and found potent activity against certain bacterial strains and demonstrated antitubercular and anti-HIV activity (Sulthana M.T et al., 2019). Additionally, Ivachtchenko et al. (2003) developed libraries of disubstituted and trisubstituted derivatives, showcasing their synthetic and biological versatility (Ivachtchenko et al., 2003).
Enzyme Inhibition and Medical Imaging
Further research includes enzyme inhibition and medical imaging applications. Schroeder et al. (2009) identified derivatives as potent and selective inhibitors for specific kinase enzymes, offering therapeutic potential (Schroeder et al., 2009). Bennacef et al. (2004) synthesized fluoroiodo derivatives for potential use in PET and SPECT studies, targeting NK-3 ligands (Bennacef et al., 2004).
Chemical Behavior and Synthesis Techniques
Explorations into the chemical behavior and advanced synthesis techniques of related compounds are also significant. Nishiyama et al. (2002) developed a catalytic synthetic method for 3,4-dihydroquinazolin-4-ones, demonstrating efficient reductive N-heterocyclization (Nishiyama et al., 2002).
properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4S/c1-3-29(4-2)24(32)18-7-14-22-23(15-18)28-26(30(25(22)33)20-12-8-19(27)9-13-20)36-16-17-5-10-21(11-6-17)31(34)35/h5-15H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHQMSBHJJZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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